molecular formula C8H16ClN B2816942 {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride CAS No. 2126177-69-1

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride

Cat. No.: B2816942
CAS No.: 2126177-69-1
M. Wt: 161.67
InChI Key: INQGTIBFEXFGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” is an organic compound . It has a molecular weight of 161.67 . The IUPAC name for this compound is 1-bicyclo [4.1.0]heptanylmethanamine; hydrochloride . The compound appears as a powder .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 161.67 . The compound’s InChI code is 1S/C8H15N.ClH/c9-6-8-4-2-1-3-7 (8)5-8;/h7H,1-6,9H2;1H , which provides information about its molecular structure.

Scientific Research Applications

1. Thermal Rearrangement Studies

The thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane has been studied, highlighting the vinylcyclopropane-to-cyclopentene product formation. This process involves both suprafacial and antarafacial stereochemical paths, emphasizing the chemical versatility and reactivity of bicyclo[4.1.0]heptane derivatives in high-temperature conditions (Baldwin & Burrell, 1999).

2. Synthesis and Chemistry Analysis

Bicyclo[4.1.0]hept-1,6-ene has been synthesized and analyzed, revealing its potential in forming various cyclopropenes and tricyclohexane tetramers. This research demonstrates the compound's utility in organic synthesis and its complex reaction pathways (Billups et al., 1996).

3. Inhibition of α-Galactosidase Enzymes

Bicyclo[4.1.0]heptane analogues have been developed as inhibitors of α-galactosidase enzymes. This indicates a potential application in biochemistry and pharmacology, particularly in manipulating enzyme activity for therapeutic purposes (Wang & Bennet, 2007).

4. Application in Catalytic Enantioselective Synthesis

The bicyclo[4.1.0]heptane framework has been utilized in the catalytic enantioselective synthesis of bioactive compounds. This process highlights its importance in creating stereochemically complex molecules, crucial in the synthesis of natural products and pharmaceuticals (Ray & Mukherjee, 2022).

5. Cycloisomerization in Organic Synthesis

The PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, yielding bicyclo[4.1.0]heptane enol esters, demonstrates the compound's role in organic synthesis, particularly in forming structures relevant to natural products (Anjum & Marco-Contelles, 2005).

6. Antiviral Properties

2-(1'-Aminoethyl)-bicyclo(2.2.1)heptane hydrochloride, a derivative of bicyclo[4.1.0]heptan-1-ylmethanamine, has shown antiviral properties, particularly against influenza, by interacting with lipid bilayers and influencing membrane properties (Fedorov et al., 1988).

7. Antibacterial and Antifungal Activity

A compound derived from bicyclo[4.1.0]heptane, isolated from an endophytic fungus, has exhibited significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents (Subban et al., 2013).

Safety and Hazards

The safety information for “{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGTIBFEXFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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